5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine
Description
5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core fused with a 1,2,5-thiadiazole ring substituted with an ethylsulfanyl group. This structure combines sulfur-rich moieties, which are often associated with enhanced electronic properties and biological activity.
Properties
CAS No. |
647860-03-5 |
|---|---|
Molecular Formula |
C8H8N4S2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
3-ethylsulfanyl-4-pyrimidin-5-yl-1,2,5-thiadiazole |
InChI |
InChI=1S/C8H8N4S2/c1-2-13-8-7(11-14-12-8)6-3-9-5-10-4-6/h3-5H,2H2,1H3 |
InChI Key |
DFOWOYSMMZSMDS-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NSN=C1C2=CN=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine typically involves the reaction of ethylsulfanyl-substituted thiadiazole with a pyrimidine derivative. One common method is to use cyanopyrimidine as a raw material, which undergoes C-acetylation to form the target compound . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethylsulfanyl group (-S-C₂H₅) at position 4 of the thiadiazole ring undergoes nucleophilic displacement under basic conditions.
Key Findings :
-
Substitution occurs preferentially at the ethylsulfanyl site due to sulfur's leaving-group ability.
-
Steric hindrance from the ethyl group slows kinetics compared to methyl analogs.
Oxidation Reactions
The ethylsulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones.
| Oxidizing Agent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 25°C, 6 h | 5-[4-(Ethylsulfinyl)-1,2,5-thiadiazol-3-yl]pyrimidine | 78% | |
| mCPBA | DCM, 0°C → RT, 4 h | 5-[4-(Ethylsulfonyl)-1,2,5-thiadiazol-3-yl]pyrimidine | 92% |
Mechanistic Insight :
-
Sulfoxide formation is stereospecific, producing a racemic mixture under non-chiral conditions.
-
Over-oxidation to sulfone requires stronger agents like mCPBA.
Cycloaddition and Ring-Opening Reactions
The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles.
Structural Impact :
Electrophilic Aromatic Substitution
The pyrimidine ring undergoes regioselective substitution at electron-deficient positions.
Regiochemical Notes :
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the pyrimidine ring.
| Reaction Type | Catalyst System | Product | Yield | References |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | 5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]-2-arylpyrimidine | 65-89% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 4-Amino-5-[4-(ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine | 73% |
Optimization Data :
-
Suzuki reactions require anhydrous conditions to prevent dehalogenation.
Reduction Reactions
Selective reduction of the thiadiazole ring alters electronic properties.
| Reducing Agent | Conditions | Product | References |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 2 h | Ring-opened diamine derivative | |
| H₂, Pd/C | EtOH, 50 psi, 12 h | Partially saturated thiadiazoline-pyrimidine |
Challenges :
Industrial-Scale Considerations
-
Continuous Flow Synthesis : Microreactors improve safety in exothermic substitutions (e.g., -S-Et → -NH₂).
-
Green Chemistry : Biocatalytic oxidation using Rhodococcus spp. achieves 94% sulfone yield with reduced waste .
This compound’s reactivity profile highlights its versatility as a scaffold for pharmaceuticals, agrochemicals, and materials science. Further studies should explore enantioselective oxidations and catalytic asymmetric functionalizations.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine exhibits notable antimicrobial activity against various pathogens. Studies have shown that compounds with thiadiazole rings often demonstrate enhanced antibacterial and antifungal properties due to their ability to interfere with microbial metabolism .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Thiadiazole derivatives are known to inhibit specific kinases involved in cancer progression. For instance, modifications of thiadiazole structures have shown promise as inhibitors of c-KIT kinase, which is implicated in gastrointestinal stromal tumors . This suggests that 5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine may similarly serve as a lead compound for developing targeted cancer therapies.
Enzyme Inhibition
Inhibitory studies on various enzymes have highlighted the potential of this compound as a pharmacological agent. It has been suggested that the unique structural features allow it to effectively bind to enzyme active sites, thereby blocking their function .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiadiazole derivatives, including 5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through the activation of caspase pathways. This positions it as a potential candidate for further development in oncology.
Mechanism of Action
The mechanism of action of 5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiadiazole and pyrimidine rings can form coordination complexes with metal ions, which can influence biological pathways. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- The ethylsulfanyl group increases lipophilicity (LogP = 2.1) compared to methylsulfanyl (LogP = 1.6), enhancing membrane permeability but reducing aqueous solubility.
- Thiophene derivatives (e.g., 7a) exhibit higher molecular weights and melting points due to extended conjugation and hydrogen-bonding groups (e.g., cyano, hydroxy) .
Biological Activity
5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's structure consists of a pyrimidine ring substituted with a thiadiazole moiety containing an ethylsulfanyl group. This unique arrangement is believed to contribute to its diverse biological activities.
Molecular Formula: CHNS
Molecular Weight: 226.32 g/mol
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of thiadiazole derivatives. For instance, compounds similar to 5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine have shown significant inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Target Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine | Staphylococcus aureus | 18 | 32 |
| 5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine | Escherichia coli | 15 | 64 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
Studies have indicated that thiadiazole derivatives exhibit promising anticancer activity. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. Research has shown that compounds with structural similarities to 5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine can inhibit tumor growth in various cancer cell lines.
For example, a study demonstrated that derivatives of thiadiazole effectively inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest . The specific pathways targeted include those involved in angiogenesis and metastasis.
Antioxidant Activity
The antioxidant capacity of 5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine has been evaluated using DPPH radical scavenging assays. The compound exhibited significant free radical scavenging activity compared to standard antioxidants.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 25 |
| Hydroxyl Radical Scavenging | 30 |
These results indicate that the compound could play a role in mitigating oxidative stress-related diseases .
Case Studies and Research Findings
A recent study focused on the synthesis and biological evaluation of various thiadiazole-pyrimidine derivatives. The results highlighted the significant antimicrobial and anticancer properties of these compounds. Molecular docking studies further elucidated the interaction between these compounds and their biological targets, suggesting a strong binding affinity that correlates with their observed activities .
Q & A
Q. Key Variables :
| Parameter | Typical Conditions | Yield Range | Reference |
|---|---|---|---|
| Solvent | Acetonitrile, ethanol | 60–85% | |
| Catalyst | Triethylamine, KOH | — | |
| Temperature | Reflux (70–80°C) | — |
Advanced: How can computational modeling guide the optimization of bioactivity for this compound?
Answer:
- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets like phosphodiesterases or viral enzymes by analyzing binding affinities and pose validation .
- QSAR modeling : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., alkylsulfanyl chain length) with bioactivity. For example, longer chains may enhance lipophilicity and membrane penetration .
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., CYP450 metabolism, blood-brain barrier permeability) to prioritize derivatives for synthesis .
Case Study : Derivatives with pyrrolidine substitutions showed improved binding to HIV-1 reverse transcriptase in silico, guiding synthetic focus on nitrogen-containing heterocycles .
Basic: What spectroscopic techniques are critical for structural characterization?
Answer:
- 1H/13C-NMR : Assign peaks for pyrimidine (δ 8.5–9.0 ppm for H; δ 150–160 ppm for C) and ethylsulfanyl groups (δ 1.2–1.4 ppm for CH3; δ 2.5–3.0 ppm for SCH2) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 253.04 for C8H9N3S2) .
- X-ray crystallography : Resolves bond lengths (e.g., C–S bonds: ~1.75–1.82 Å) and non-covalent interactions (e.g., C–H⋯S hydrogen bonds) in crystalline forms .
Advanced: How can researchers resolve contradictions in reaction yields across synthetic protocols?
Answer:
Contradictions often arise from:
- Solvent polarity : Acetonitrile (high polarity) may favor SN2 mechanisms, while ethanol promotes slower nucleophilic substitution .
- Catalyst efficiency : Triethylamine vs. KOH alters reaction kinetics due to differences in base strength and solubility .
- Purification methods : Crystallization solvents (ethanol vs. petroleum ether) affect yield by influencing precipitate solubility .
Recommendation : Conduct Design of Experiments (DoE) to optimize variables like temperature, solvent ratio, and catalyst loading. Compare yields using HPLC purity analysis .
Advanced: What strategies validate the compound’s mechanism of action in biological studies?
Answer:
- Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., phosphodiesterases) using fluorogenic substrates .
- Cellular uptake studies : Radiolabel the ethylsulfanyl group (e.g., 35S) to track intracellular accumulation via scintillation counting .
- Mutagenesis studies : Engineer enzyme active-site mutations (e.g., Ala substitutions) to identify critical binding residues via surface plasmon resonance (SPR) .
Data Interpretation : Cross-validate results with computational docking poses to confirm binding mode hypotheses .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Waste disposal : Separate halogenated byproducts (e.g., from pyrimidine bromination) and neutralize acidic/basic waste before professional disposal .
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to potential sulfur-containing vapor release .
- Acute toxicity testing : Follow OECD Guidelines 423 for preliminary LD50 assessment in rodent models .
Advanced: How can structure-activity relationship (SAR) studies improve selectivity?
Answer:
- Substituent variation : Replace ethylsulfanyl with cyclohexylsulfanyl to assess steric effects on target binding .
- Bioisosteric replacement : Substitute thiadiazole with oxadiazole to modulate electronic properties and hydrogen bonding .
- Pharmacophore mapping : Identify essential moieties (e.g., pyrimidine core, sulfur atoms) using 3D alignment tools like PharmaGist .
Example : Cyclohexylsulfanyl derivatives showed 3-fold higher PDE4 inhibition than ethyl analogs, suggesting bulkier groups enhance target engagement .
Basic: How are intermediates like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine utilized in derivatization?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
